Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the pyrrolidine ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Flow chemistry techniques can provide better control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate
- Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate is unique due to its combination of a fluorinated quinoline ring and a hydroxylated pyrrolidine ring. This dual functionality provides a versatile platform for further chemical modifications and potential biological activities.
Biological Activity
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C14H16F1N1O3 and a molecular weight of approximately 273.29 g/mol. Its structure features a pyrrolidine ring, a hydroxyl group, and a fluoroquinoline moiety, which contribute to its biological activity.
This compound has been identified as a potent inhibitor of various enzymes and pathways involved in cellular processes:
- Histone Deacetylase (HDAC) Inhibition : The compound exhibits significant HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy. Studies have shown that compounds with similar structures can modulate histone acetylation levels, leading to altered gene expression profiles conducive to anti-tumor effects .
- Antineoplastic Activity : Research indicates that this compound may possess antineoplastic properties. It has demonstrated efficacy in inhibiting cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .
- Selective Targeting : The selectivity of this compound towards specific enzyme subtypes enhances its therapeutic potential while minimizing side effects associated with less selective agents .
In Vitro Studies
In vitro assays have provided insights into the biological activity of this compound:
Assay Type | IC₅₀ Value (nM) | Cell Line | Effect |
---|---|---|---|
HDAC Inhibition | <100 | Various Cancer Cells | Significant growth inhibition |
Cell Proliferation | <100 | LoVo Xenograft | Dose-dependent inhibition |
These findings indicate that the compound is effective at low concentrations, which is promising for further development as a therapeutic agent.
Case Studies
- Combination Therapy : One study highlighted the efficacy of this compound in combination with other anticancer drugs, enhancing overall therapeutic outcomes in preclinical models .
- Xenograft Models : In vivo studies using human tumor xenografts demonstrated that this compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, allowing for effective oral administration .
Properties
Molecular Formula |
C16H17FN2O3 |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O3/c1-22-16(21)15-7-13(20)9-19(15)8-12-4-2-10-6-11(17)3-5-14(10)18-12/h2-6,13,15,20H,7-9H2,1H3/t13?,15-/m0/s1 |
InChI Key |
DILYNYQMMUIMOM-WUJWULDRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1CC2=NC3=C(C=C2)C=C(C=C3)F)O |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=NC3=C(C=C2)C=C(C=C3)F)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.